2-(Dimethylamino)-4-oxo-1,4-dihydrochinolin-3-carbaldehyd

Übersicht

Beschreibung

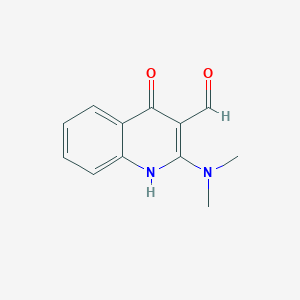

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a dimethylamino group, a carbonyl group, and an aldehyde group attached to the quinoline ring

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde typically involves the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative. The reaction conditions often include heating the reaction mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Reduction: 2-(Dimethylamino)-4-hydroxy-1,4-dihydroquinoline-3-carbaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 2-(Dimethylamino)-4-hydroxy-1,4-dihydroquinoline-3-carbaldehyde

- 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline

Uniqueness

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is unique due to the presence of both a dimethylamino group and an aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, a compound belonging to the quinoline family, has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, particularly in neurodegenerative diseases and infectious conditions.

Synthesis

The synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde typically involves multi-step chemical reactions starting from readily available precursors. For instance, the compound can be synthesized through the condensation of dimethylamine with appropriate quinoline derivatives followed by oxidation and functionalization steps. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline exhibit significant antimicrobial activity. A study highlighted the effectiveness of quinoline derivatives against various bacterial strains, including Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents . Furthermore, compounds similar to 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde have demonstrated promising anti-HIV activity with minimal cytotoxic effects on host cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. A recent study focused on the design of novel compounds for Alzheimer's disease (AD) treatment revealed that similar quinoline derivatives could inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both critical targets in AD therapy . Specifically, these compounds showed IC50 values in the low micromolar range, indicating potent inhibition capabilities.

The biological activity of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound acts as a dual inhibitor for AChE and MAOs, which are involved in neurotransmitter regulation. This dual action may enhance cognitive function and reduce neurodegeneration associated with AD.

- Antioxidant Properties : Quinoline derivatives are known for their antioxidant activities, which may mitigate oxidative stress in neuronal cells .

Case Study 1: Alzheimer’s Disease

A series of studies evaluated the efficacy of new quinoline derivatives in treating AD. One notable compound demonstrated an IC50 value of 0.28 µM against AChE and showed the ability to cross the blood-brain barrier (BBB), making it a promising candidate for further development . The absence of acute toxicity in animal models at high doses further supports its therapeutic potential.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, quinoline derivatives were tested against Mycobacterium tuberculosis. The most potent derivatives showed effective inhibition with EC50 values significantly lower than those found in existing treatments . This highlights the potential for developing new antibiotics based on the quinoline scaffold.

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.28 µM | Effective against Alzheimer's |

| MAO Inhibition | Monoamine Oxidase | 0.34 µM | Dual-target approach |

| Antimicrobial | Mycobacterium tuberculosis | < 10 µM | Promising for antibiotic development |

| Antiviral | HIV | EC50 = 75 µM | Low cytotoxicity |

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVIGHZMOYVNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565754 | |

| Record name | 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172753-42-3 | |

| Record name | 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.